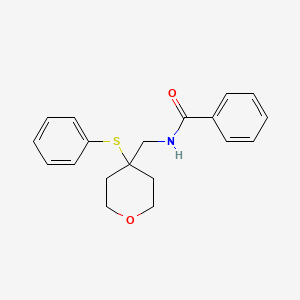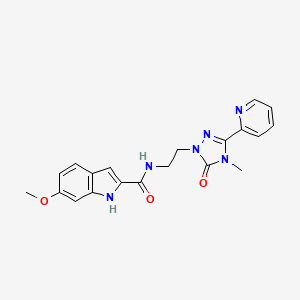
6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis Research in the field of organic chemistry has demonstrated the utility of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions for synthesizing a wide array of heterocyclic derivatives. This methodology has been employed to create tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, yielding compounds with diverse structural motifs under oxidative carbonylation conditions. These reactions are significant for constructing complex molecules that may have various scientific and pharmaceutical applications (Bacchi et al., 2005).
Antimicrobial Activity A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, have been studied for their antimicrobial activities. The structural elucidation based on elemental analysis and spectral data, and the subsequent evaluation of their antimicrobial properties, underscore the potential of such compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis of Benzodifuranyl and Other Derivatives for Anti-inflammatory and Analgesic Applications Research has also focused on synthesizing novel benzodifuranyl derivatives, including compounds derived from visnagenone and khellinone, to explore their anti-inflammatory and analgesic activities. These efforts have led to the development of compounds with significant potential as COX-1/COX-2 inhibitors, offering new avenues for therapeutic intervention in inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Activities Another area of interest is the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities. These studies have contributed to the identification of compounds with promising cytotoxic properties against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) analyses conducted in these studies offer insights into the molecular features that contribute to the biological activities of these compounds (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
6-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-25-18(15-5-3-4-8-21-15)24-26(20(25)28)10-9-22-19(27)17-11-13-6-7-14(29-2)12-16(13)23-17/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBCHPSEZMGJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)
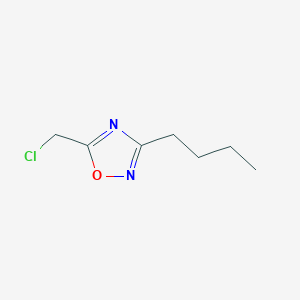

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2762905.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2762907.png)
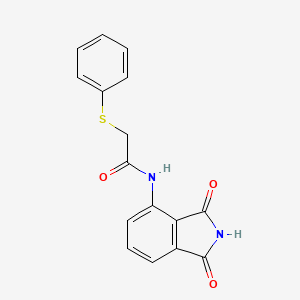

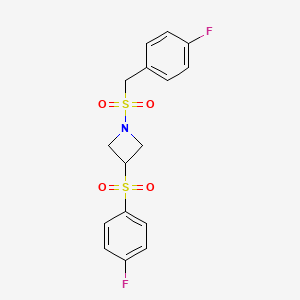
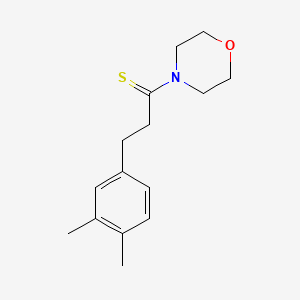
![Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate](/img/structure/B2762915.png)
![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)

